molecular formula C17H15BrClFO4 B13013447 Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

Cat. No.: B13013447
M. Wt: 417.7 g/mol
InChI Key: LLTPUFRXDPTFBW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a complex organic compound with the molecular formula C15H11BrClFO3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-bromo-4-hydroxy-5-ethoxybenzoic acid with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure allows it to participate in various biochemical pathways. These interactions can affect enzyme activity, protein binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is unique due to its combination of bromine, chlorine, and fluorine atoms, along with the ethoxy and benzoate groups. This unique structure makes it a valuable compound for various synthetic and research applications .

Biological Activity

Chemical Structure and Properties

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a complex organic molecule characterized by the following structural features:

  • Bromine and chlorine atoms which may enhance its reactivity and interaction with biological targets.
  • An ethoxy group that can influence solubility and permeability across biological membranes.

The molecular formula is C_{17}H_{17BrClFO_3 with a molecular weight of approximately 395.68 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with receptors, influencing signaling pathways related to inflammation, cancer progression, or other diseases.

Antimicrobial Activity

Research has indicated that compounds containing halogens, such as bromine and chlorine, often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains.

Anticancer Potential

Some studies have explored the anticancer potential of similar compounds. The presence of the ethoxy group and halogens could enhance the cytotoxic effects against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical laboratory, this compound was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability, particularly in breast cancer cells. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

Properties

Molecular Formula

C17H15BrClFO4

Molecular Weight

417.7 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate

InChI

InChI=1S/C17H15BrClFO4/c1-3-23-15-7-11(17(21)22-2)6-13(18)16(15)24-9-10-4-5-12(20)8-14(10)19/h4-8H,3,9H2,1-2H3

InChI Key

LLTPUFRXDPTFBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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